3-Methyl-N-phenylbutanamide
Overview
Description
3-Methyl-N-phenylbutanamide is a chemical compound with the molecular formula C11H15NO . It has an average mass of 177.243 Da and a monoisotopic mass of 177.115356 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom . The exact 3D structure can be viewed using specialized software .Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.2429 . Other physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the search results. These properties can be determined using standard laboratory techniques.Scientific Research Applications
1. Synthesis of Spirocycles
Reddy et al. (2014) explored the synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives using 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide. They employed a Prins cascade strategy, allowing for efficient and selective construction of spirocycles in a one-step process (Reddy et al., 2014).
2. Ligand for Pd-Catalyzed Reactions
Cui et al. (2007) found that certain 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, acted as effective, cost-efficient ligands for palladium-catalyzed Heck and Suzuki reactions. These compounds demonstrated high turnover numbers without the need for phosphine (Cui et al., 2007).
3. Direct α,α-Dichlorination of β-Dicarbonyl Compounds
Liu et al. (2013) described a methodology for synthesizing 2,2-dichloro-3-oxo-N-phenylbutanamides. Their approach used palladium-catalyzed C(sp3)–H dichlorination of 3-oxo-N-phenylbutanamides, offering a direct route to α,α-dichlorinated products starting from β-dicarbonyl compounds (Liu et al., 2013).
4. Crystal Structure Analysis
Soriano-Garcia et al. (1984) conducted a crystal structure study of 4-hydroxy-3-phenylbutanamide monohydrate. This research confirmed the solid-state structure of the compound and explored the steric hindrance effects from different chemical groups (Soriano-Garcia et al., 1984).
5. Development of Optically Active Ligand and Ruthenium Complexes
Gendre et al. (1998) investigated the hydrogenation of acetoacetanilide using optically active ruthenium catalysts to yield 3-hydroxy-N-phenylbutanamide with high enantioselectivity. They also developed a new bifunctional amido-phosphinite ligand (Gendre et al., 1998).
Safety and Hazards
Specific safety and hazard information for 3-Methyl-N-phenylbutanamide is not available in the search results. Standard safety procedures should be followed when handling this compound. Material Safety Data Sheets (MSDS) or Safety Data Sheets (SDS) should be consulted for detailed safety information .
Properties
IUPAC Name |
3-methyl-N-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRPHHIOZYGAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946458 | |
Record name | 3-Methyl-N-phenylbutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2364-50-3 | |
Record name | Isovaleranilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-N-phenylbutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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